molecular formula C30H40N4O6S B1330340 FOR-MET-LEU-PHE-PHE-OH CAS No. 80180-63-8

FOR-MET-LEU-PHE-PHE-OH

Cat. No.: B1330340
CAS No.: 80180-63-8
M. Wt: 584.7 g/mol
InChI Key: PJENNOWAVBNNNE-CQJMVLFOSA-N
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Biochemical Analysis

Biochemical Properties

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is involved in various biochemical reactions, primarily through its interaction with specific G protein-coupled receptors on leukocytes The binding of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine to FPRs leads to the activation of downstream signaling pathways, including the phospholipase C pathway, which results in the production of inositol trisphosphate and diacylglycerol . These molecules, in turn, trigger the release of calcium ions from intracellular stores and activate protein kinase C, leading to various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species .

Cellular Effects

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine has profound effects on various cell types, particularly immune cells. In neutrophils, it induces chemotaxis, degranulation, and the production of superoxide anions . These effects are crucial for the immune response, as they help to eliminate pathogens and facilitate tissue repair. Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine influences cell signaling pathways, including the activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . These pathways are involved in regulating gene expression and cellular metabolism, further highlighting the compound’s role in modulating immune responses .

Molecular Mechanism

The molecular mechanism of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine involves its binding to formyl peptide receptors on the surface of immune cells . This binding activates G proteins, which then stimulate various downstream signaling pathways. One of the key pathways activated by this compound is the phospholipase C pathway, leading to the production of inositol trisphosphate and diacylglycerol . These molecules trigger the release of calcium ions from intracellular stores and activate protein kinase C, resulting in various cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can modulate gene expression by activating transcription factors such as NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can vary over time. The compound is relatively stable and can induce rapid cellular responses within minutes of exposure . Prolonged exposure to N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can lead to receptor desensitization and downregulation, reducing its effectiveness over time . Additionally, the compound’s stability and degradation can be influenced by various factors, including temperature and pH . Long-term studies have shown that N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can have sustained effects on cellular function, particularly in modulating immune responses .

Dosage Effects in Animal Models

The effects of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine in animal models are dose-dependent. At low doses, the compound can effectively induce chemotaxis and activate immune cells without causing significant adverse effects . At higher doses, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can lead to toxic effects, including excessive inflammation and tissue damage . Studies in animal models have shown that there is a threshold dose above which the compound’s beneficial effects are outweighed by its toxic effects . Therefore, careful dosage optimization is crucial for maximizing the therapeutic potential of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine while minimizing its adverse effects .

Metabolic Pathways

N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is involved in several metabolic pathways, primarily through its interaction with formyl peptide receptors . Upon binding to these receptors, the compound activates various signaling pathways, including the phospholipase C pathway and the MAPK pathway . These pathways play a crucial role in regulating cellular metabolism and immune responses . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can influence metabolic flux and metabolite levels by modulating the activity of key enzymes and cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine within cells and tissues are mediated by specific transporters and binding proteins . The compound is rapidly taken up by immune cells, where it binds to formyl peptide receptors on the cell surface . Once inside the cell, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can be transported to various intracellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The compound’s localization and accumulation within these compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine is primarily determined by its interaction with formyl peptide receptors . These receptors are found on the plasma membrane and within various intracellular compartments, including the endoplasmic reticulum and the Golgi apparatus . The compound’s localization within these compartments can influence its activity and function, as well as its ability to modulate cellular responses . Additionally, N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine can undergo post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FOR-MET-LEU-PHE-PHE-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The process begins with the attachment of the first amino acid, methionine, to the resin, followed by the sequential addition of leucine, phenylalanine, and another phenylalanine. Each amino acid is protected by a temporary protecting group to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40N4O6S/c1-20(2)16-24(32-27(36)23(31-19-35)14-15-41-3)28(37)33-25(17-21-10-6-4-7-11-21)29(38)34-26(30(39)40)18-22-12-8-5-9-13-22/h4-13,19-20,23-26H,14-18H2,1-3H3,(H,31,35)(H,32,36)(H,33,37)(H,34,38)(H,39,40)/t23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJENNOWAVBNNNE-CQJMVLFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CCSC)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901001076
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80180-63-8
Record name N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080180638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1-Hydroxy-2-{[1-hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]-4-(methylsulfanyl)butylidene}amino)-4-methylpentylidene]amino}-3-phenylpropylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901001076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that both tumor cell lines (M2 and M3) lacked motion capability towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine. What does this finding suggest about the chemotactic behavior of these specific cancer cells?

A1: The observation that both M2 and M3 murine mammary adenocarcinoma cell lines did not exhibit chemotaxis towards N-Formyl-methionyl-leucyl-phenylalanyl-phenylalanine suggests that this specific chemoattractant peptide is not a primary driver of their migratory behavior. [] This finding implies that other factors, potentially those released by platelets as explored in the study, play a more significant role in guiding the movement of these particular cancer cells. It highlights the complexity of cancer cell chemotaxis and the involvement of diverse signaling molecules in this process.

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